![molecular formula C12H19NO2 B060553 1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine CAS No. 189368-75-0](/img/structure/B60553.png)
1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine, also known as EMA-3-MeO, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that is known to have stimulating and entactogenic effects. The chemical structure of EMA-3-MeO is similar to other phenethylamines such as amphetamine and MDMA.
Wirkmechanismus
The exact mechanism of action of 1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to the stimulation of the central nervous system and the production of feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also has a stimulant effect on the central nervous system, leading to increased energy and alertness. Additionally, it has been shown to have entactogenic effects, leading to feelings of empathy and emotional openness.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine has several advantages and limitations when used in lab experiments. One advantage is its ability to selectively target specific receptors in the brain, allowing for more precise experimentation. However, its psychoactive effects may limit its use in certain experiments, as it may interfere with the results.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine. One area of interest is its potential use as a treatment for neurological disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body. Finally, the development of new synthesis methods may lead to the creation of new derivatives with unique properties and potential applications.
Synthesemethoden
The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine can be achieved through various methods. One of the most common methods is the reductive amination of 3-Ethoxy-4-methoxyphenylacetone using ammonia and sodium borohydride. The resulting product is then purified through recrystallization to obtain pure 1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine has been studied for its potential use in various scientific research applications. One area of interest is its use as a tool for investigating the structure-activity relationships of phenethylamines. It has also been studied for its potential use in the treatment of various neurological disorders such as depression and anxiety.
Eigenschaften
CAS-Nummer |
189368-75-0 |
---|---|
Produktname |
1-(3-Ethoxy-4-methoxyphenyl)propan-1-amine |
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
1-(3-ethoxy-4-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-4-10(13)9-6-7-11(14-3)12(8-9)15-5-2/h6-8,10H,4-5,13H2,1-3H3 |
InChI-Schlüssel |
UXHKEQQKTGWDBE-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC(=C(C=C1)OC)OCC)N |
Kanonische SMILES |
CCC(C1=CC(=C(C=C1)OC)OCC)N |
Synonyme |
Benzenemethanamine, 3-ethoxy-alpha-ethyl-4-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.